5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
This compound features a benzo[b]thiophene core substituted with a fluorine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a (2-(thiophen-2-yl)pyridin-3-yl)methyl group, introducing a heteroaromatic side chain.
Properties
IUPAC Name |
5-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-5-6-15-13(9-14)10-17(25-15)19(23)22-11-12-3-1-7-21-18(12)16-4-2-8-24-16/h1-10H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAOXJZBEBUHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives, a key component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It’s worth noting that thiophene derivatives have been shown to interact with a variety of biological targets, leading to a wide range of therapeutic effects.
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects.
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.
Biological Activity
5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic compound characterized by its complex heterocyclic structure, which includes a fluorinated benzo[b]thiophene moiety and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. Its structure is notable for the presence of a fluorine atom, which can enhance biological activity through improved binding interactions with target proteins.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 2034577-00-7 |
| Structural Features | Fluorinated benzo[b]thiophene, thiophene, pyridine |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression or viral replication. The incorporation of fluorine enhances lipophilicity and may improve the compound's affinity for these targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene and pyridine structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Case Study: Inhibition of PIM Kinases
Antiviral Activity
The potential antiviral properties of this compound have also been explored. Heterocyclic compounds like this one have been identified as promising candidates for antiviral drug development due to their ability to inhibit viral enzymes.
- Case Study: Inhibition of NS5B RNA Polymerase
Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of this compound to evaluate their biological activities:
-
Synthesis and Characterization
- Various synthetic routes have been developed to obtain this compound efficiently, often involving palladium-catalyzed cross-coupling reactions.
- Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
- Biological Assays
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs from the literature:
Key Observations:
Core Structure : The target compound’s benzo[b]thiophene core distinguishes it from simpler thiophene-based analogs (e.g., Compound 17), which may reduce metabolic instability and enhance aromatic stacking interactions.
The N-((2-(thiophen-2-yl)pyridin-3-yl)methyl) side chain introduces a fused heteroaromatic system, contrasting with the pyridin-3-ylmethyl or thiophen-2-ylmethyl groups in Compounds 26 and 25. This may alter steric hindrance or π-π interactions with target proteins. Analogs with chlorobenzo[d]thiazolyl groups (e.g., 5dr) demonstrate the impact of halogenation on binding affinity, though the target compound lacks this feature.
Synthetic Yields and Purity :
- Malonate derivatives (e.g., 5dr) achieved yields of 76–82% with HPLC purity up to 99%, suggesting robust synthetic routes for benzo[b]thiophene derivatives. The target compound’s synthesis data are unavailable, but similar methodologies (e.g., Q-catalyzed reactions) may apply.
Physicochemical and Spectroscopic Comparisons
- Melting Points : Malonate derivatives (e.g., 5dr: 125–127°C) exhibit higher melting points than hydroxy-substituted analogs (e.g., 5ic: 78–80°C), likely due to increased crystallinity from ester groups. The target compound’s melting point is unreported but may align with fluorinated aromatics (e.g., 200–250°C range).
- Spectroscopic Data :
Q & A
Q. What are the recommended synthetic routes for 5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, and what key reagents are involved?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Construction of the benzo[b]thiophene core via Gewald or Suzuki coupling reactions to introduce the fluorine substituent at position 5 .
- Step 2 : Functionalization of the pyridine-thiophene moiety using nucleophilic substitution or reductive amination to attach the methylene bridge .
- Step 3 : Carboxamide formation via activation of the carboxylic acid (e.g., using HATU or EDCI) and coupling with the amine-containing intermediate . Critical reagents include lithium aluminum hydride (reductions), potassium permanganate (oxidations), and palladium catalysts for cross-coupling .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions and connectivity .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For 3D conformational analysis, particularly to assess steric effects from the thiophene-pyridine moiety .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition Assays : Test against kinases or proteases due to the compound’s heterocyclic motifs .
- Antimicrobial Screening : Disk diffusion or MIC assays, given the activity of thiophene derivatives against bacterial targets .
- Cytotoxicity Profiling : Use cancer cell lines (e.g., MTT assay) to assess apoptotic effects .
Advanced Research Questions
Q. How do steric and electronic effects of the fluorine atom and thiophene-pyridine system influence target binding?
- Fluorine’s Role : Enhances binding via electronegativity and hydrophobic interactions; its position at C5 may block metabolic degradation .
- Thiophene-Pyridine Conformation : X-ray data suggests the pyridine-thiophene dihedral angle (~30°) impacts π-π stacking with aromatic residues in target proteins .
- Contradictions : Some studies report reduced activity when fluorine is replaced with bulkier groups, while others show improved solubility .
Q. What strategies address low yields in the final carboxamide coupling step?
- Optimized Conditions : Use DMF as a solvent at 0–5°C to minimize side reactions .
- Catalytic Systems : Employ DMAP or HOAt to enhance coupling efficiency .
- Purification : Chromatography (silica gel or HPLC) to isolate the product from unreacted intermediates .
Q. How can computational methods predict interactions with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonds with the carboxamide group .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns to assess conformational adaptability .
- Contradictions : Discrepancies between in silico predictions and experimental IC values may arise from solvent effects omitted in simulations .
Q. What analytical techniques resolve discrepancies in reported biological activity data?
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with assays .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., fixed DMSO concentrations) to minimize solvent effects .
- Structural Analog Comparison : Test derivatives with modified thiophene or pyridine groups to isolate pharmacophoric elements .
Methodological Considerations Table
| Parameter | Key Techniques | References |
|---|---|---|
| Synthetic Yield | Gewald reaction (65–70%), Suzuki coupling (50–55%) | |
| Purity Validation | HPLC (>95%), NMR integration | |
| Biological Activity | IC values for kinase inhibition | |
| Structural Conformation | X-ray crystallography (bond angles ±0.02Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
